Trimethylsulfonium tetrafluoroborate

説明

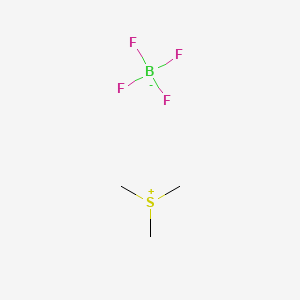

Trimethylsulfonium tetrafluoroborate is an organic compound with the chemical formula C3H9BF4S. It is a salt composed of the trimethylsulfonium cation and the tetrafluoroborate anion. This compound is known for its use in organic synthesis, particularly as a methylene transfer agent and a pharmaceutical intermediate .

準備方法

Synthetic Routes and Reaction Conditions: Trimethylsulfonium tetrafluoroborate can be synthesized by treating trimethylsulfonium iodide with silver tetrafluoroborate. The reaction typically occurs in an organic solvent such as acetonitrile, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .

化学反応の分析

Types of Reactions: Trimethylsulfonium tetrafluoroborate primarily undergoes substitution reactions. It is used in the Corey-Chaykovsky reaction, where it acts as a methylene transfer agent to convert carbonyl compounds into epoxides or aziridines .

Common Reagents and Conditions:

Corey-Chaykovsky Reaction: This reaction involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the sulfonium ylide in situ.

Major Products:

Epoxides: Formed from the reaction with aldehydes or ketones.

Aziridines: Formed from the reaction with imines.

科学的研究の応用

Organic Synthesis

Trimethylsulfonium tetrafluoroborate is extensively used as a methylene transfer agent in organic synthesis. It facilitates reactions such as:

- Formation of Epoxides and Aziridines : The compound participates in the synthesis of cyclic ethers through electrophilic methylation reactions.

- Electrophilic Methylation : It effectively methylates carboxylic acids and alcohols under conditions unsuitable for conventional acid-catalyzed methods.

Table 1: Comparison of Methylating Agents

| Compound Name | Formula | Reactivity Level |

|---|---|---|

| This compound | CHBFS | High |

| Methyl triflate | CHOSOCF | Moderate |

| Trimethylsulfonium iodide | (CH)SI | Lower |

| Trimethylsulfonium chloride | (CH)SCl | Lower |

Biochemical Studies

The compound has shown potential in biochemical applications, particularly in studying protein-protein interactions and enzyme activity assays:

- Mimicking S-Adenosyl Methionine (SAM) : The trimethylsulfonium cation can replace SAM in biochemical assays, allowing researchers to investigate methylation processes without confounding effects.

Case Study: Protein-Protein Interactions

In a study examining the interactions mediated by SAM methylation, researchers utilized this compound to delineate pathways without introducing actual methylation effects. This approach provided insights into the dynamics of protein interactions critical for cellular functions.

Medicinal Chemistry

This compound is explored as a pharmaceutical intermediate in drug synthesis:

- Viral RNA Synthesis Inhibition : The compound interacts with NS5B polymerase, inhibiting viral replication pathways. This application is particularly relevant in developing antiviral therapies.

Table 2: Applications in Medicinal Chemistry

| Application Type | Mechanism of Action | Target Enzyme |

|---|---|---|

| Antiviral Drug Development | Inhibition of viral RNA synthesis | NS5B polymerase |

| Methylation Studies | Mimics SAM for enzyme assays | Various SAM-dependent enzymes |

Unique Properties and Comparisons

This compound's high stability and non-coordinating nature of the tetrafluoroborate anion distinguish it from similar compounds like trimethylsulfonium iodide and bromide. These properties enhance its utility in reactions where other counterions might destabilize intermediates.

Case Study 1: Electrophilic Cyclization

Recent research demonstrated the effectiveness of this compound in synthesizing benzo[b]thiophenes from o-alkynyl thioanisoles. The reaction yielded up to 99% under mild conditions, showcasing the compound's efficiency as an electrophile.

Table 3: Electrophilic Cyclization Results

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| Electrophilic cyclization | o-Alkynyl thioanisoles | 99% | Room temperature, dichloromethane |

Case Study 2: Enzyme Mechanism Investigation

In another study, this compound was used to analyze enzyme mechanisms involving SAM-dependent methylation. This substitution allowed researchers to clarify catalytic pathways without interference from side reactions typically associated with direct SAM use.

作用機序

The mechanism of action of trimethylsulfonium tetrafluoroborate involves the generation of a sulfonium ylide through deprotonation by a strong base. The ylide acts as a nucleophile, attacking electrophilic carbonyl compounds to form epoxides or aziridines. The tetrafluoroborate anion serves as a non-coordinating counterion, stabilizing the cationic intermediate .

類似化合物との比較

Trimethylsulfonium iodide: Another salt of trimethylsulfonium, used in similar methylene transfer reactions.

Trimethylsulfonium bromide: Similar in structure and reactivity, but with different solubility and stability properties.

Trimethylsulfonium methylsulfate: Used in organic synthesis, particularly in the formation of sulfonium ylides.

Uniqueness: Trimethylsulfonium tetrafluoroborate is unique due to its high stability and non-coordinating nature of the tetrafluoroborate anion. This makes it particularly useful in reactions where other counterions might interfere or destabilize the intermediate species .

生物活性

Introduction

Trimethylsulfonium tetrafluoroborate (TMSTFB) is an organic compound that has garnered attention for its unique biological activity, primarily due to its role as a methylating agent. The compound consists of a trimethylsulfonium cation paired with a tetrafluoroborate anion, and it is recognized for its strong electrophilic methylation properties. This article explores the biological activity of TMSTFB, including its applications in protein-protein interactions, enzyme assays, and synthetic methodologies.

TMSTFB is a white crystalline solid that exhibits high reactivity as a methylating agent. It is often used in electrophilic methylation reactions, surpassing traditional agents like methyl triflate in reactivity. The general reaction can be summarized as follows:

This reaction highlights its utility in esterification processes, particularly under conditions unsuitable for conventional acid-catalyzed methods.

Comparison with Other Methylating Agents

| Compound Name | Formula | Properties |

|---|---|---|

| Trimethylsulfonium iodide | (CH₃)₃SI | Milder methylating agent; less reactive than TMSTFB |

| Trimethylsulfonium chloride | (CH₃)₃SCl | Less stable; decomposes at lower temperatures |

| Trimethylsulfoxonium tetrafluoroborate | (CH₃)₃SOBF₄ | Contains an oxygen atom; different reactivity profile |

| Methyl triflate | CH₃OSO₂CF₃ | Strong methylating agent but more hazardous than TMSTFB |

1. Protein-Protein Interactions (PPIs)

TMSTFB serves as a valuable tool for studying protein-protein interactions. The positively charged trimethylsulfonium cation can mimic S-adenosyl methionine (SAM), which is a crucial biological methyl donor involved in numerous cellular processes, including protein methylation. By replacing SAM with TMSTFB, researchers can investigate interactions mediated by SAM methylation without the confounding effects of actual methylation.

2. Enzyme Activity Assays

TMSTFB is beneficial in enzyme activity assays, particularly for enzymes that utilize SAM as a substrate. Its ability to mimic SAM allows researchers to study the catalytic mechanisms of these enzymes without complications associated with the actual methylation process. This focused analysis can lead to better understanding and characterization of enzyme functions.

3. Synthetic Methodologies

Recent studies have reported the use of stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salts for electrophilic cyclization reactions. For instance, the synthesis of benzo[b]thiophenes from o-alkynyl thioanisoles demonstrated high yields under mild conditions . The following table summarizes key findings from this research:

| Reaction Type | Substrate Type | Yield (%) | Conditions |

|---|---|---|---|

| Electrophilic cyclization | o-Alkynyl thioanisoles | 99% | Room temperature, dichloromethane |

| Electrophilic addition | Diphenylacetylene | Variable | Ambient conditions |

These methodologies highlight TMSTFB's utility in organic synthesis and its role in advancing chemical research.

Case Study 1: Electrophilic Cyclization

In a recent study, dimethyl(thiodimethyl)sulfonium tetrafluoroborate was employed for the synthesis of benzo[b]thiophenes. The reaction was found to tolerate various functionalities and yielded products in excellent amounts under mild conditions. The study emphasized the efficiency of TMSTFB as an electrophile in cyclization reactions .

Case Study 2: Enzyme Mechanism Investigation

Another investigation utilized TMSTFB to analyze enzyme mechanisms that involve SAM-dependent methylation. By substituting TMSTFB for SAM, researchers were able to delineate the specific catalytic pathways without the interference of side reactions typically associated with direct SAM use.

特性

IUPAC Name |

trimethylsulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9S.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBNWTAKWJKQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[S+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217922 | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-88-0 | |

| Record name | Sulfonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 676-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsulphonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How is Trimethylsulfonium Tetrafluoroborate formed, and what does the research indicate about its reactivity?

A1: The research paper describes the formation of this compound through the reaction of Benzenediazonium Tetrafluoroborate (I) with Dimethyl Sulfide []. While the paper doesn't delve into the specific properties of this compound, it suggests that the reaction mechanism involves the phenyl cation, generated from Benzenediazonium Tetrafluoroborate, attacking the lone electron pair on the sulfur atom of Dimethyl Sulfide []. This reactivity highlights the potential of this compound as an electrophilic methylating agent, a characteristic commonly observed in sulfonium salts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。